propanedinitrile CAS No. 647839-58-5](/img/structure/B12588053.png)
[(6-Chloropyridin-3-yl)methyl](2-fluoroethyl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloropyridin-3-yl)methylpropanedinitrile is a chemical compound with a complex structure that includes a chloropyridine ring, a fluoroethyl group, and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile typically involves multiple steps, starting with the preparation of the chloropyridine intermediate. One common method involves the reaction of 6-chloropyridine with a suitable alkylating agent to introduce the methyl group. This intermediate is then reacted with 2-fluoroethyl bromide under basic conditions to form the fluoroethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-3-yl)methylpropanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine ring and the fluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
(6-Chloropyridin-3-yl)methylpropanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
(6-Chloropyridin-3-yl)methylpropanedinitrile can be compared with other similar compounds, such as:
Thiacloprid: A neonicotinoid insecticide that also contains a chloropyridine ring and is used to disrupt the nervous system of insects.
[(6-Chloropyridin-3-yl)methyl]dimethylamine: A related compound with similar structural features but different functional groups, used in proteomics research.
These comparisons highlight the unique structural features and applications of (6-Chloropyridin-3-yl)methylpropanedinitrile, distinguishing it from other related compounds.
Properties
CAS No. |
647839-58-5 |
|---|---|
Molecular Formula |
C11H9ClFN3 |
Molecular Weight |
237.66 g/mol |
IUPAC Name |
2-[(6-chloropyridin-3-yl)methyl]-2-(2-fluoroethyl)propanedinitrile |
InChI |
InChI=1S/C11H9ClFN3/c12-10-2-1-9(6-16-10)5-11(7-14,8-15)3-4-13/h1-2,6H,3-5H2 |
InChI Key |
HSRBGQUXKUZLIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC(CCF)(C#N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12587971.png)
![Acetamide,N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]-](/img/structure/B12587974.png)
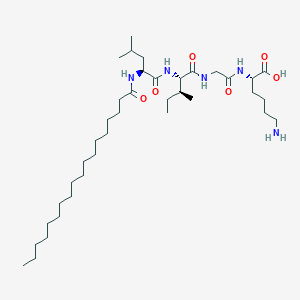
![3-Nitro-N-[4-(pyridin-2-yl)butyl]-1H-pyrrol-2-amine](/img/structure/B12587995.png)
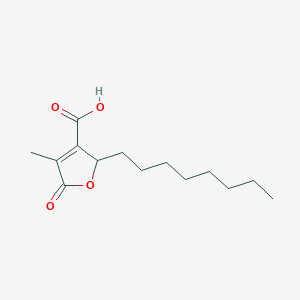
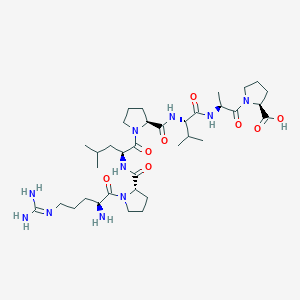
![Ethyl 2-[(dibutylamino)methyl]prop-2-enoate](/img/structure/B12588010.png)
![N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B12588016.png)
![2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-](/img/structure/B12588023.png)

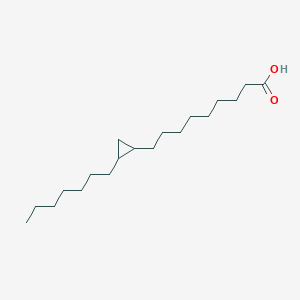
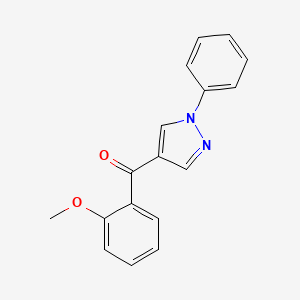
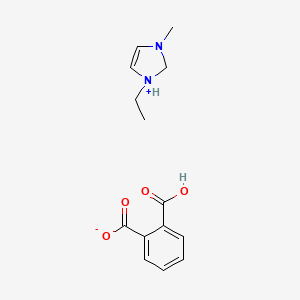
![2,2',2''-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane)](/img/structure/B12588061.png)
